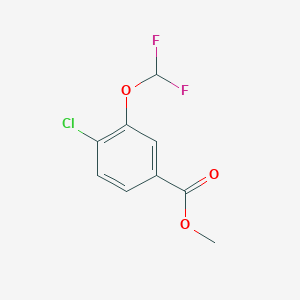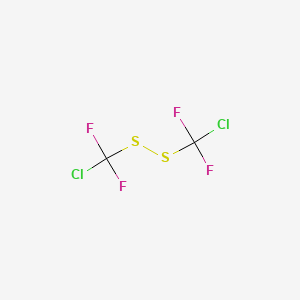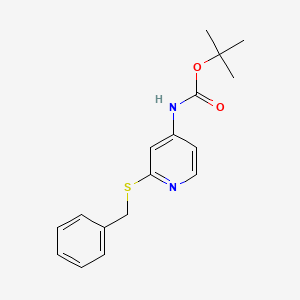
t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate (TB2BP) is a synthetic compound that has been used in a variety of scientific research applications. It has been used in a number of biochemical and physiological studies and has been shown to have a variety of advantages and limitations when used in laboratory experiments.
科学研究应用
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been used in a variety of scientific research applications, including in the study of the structure-activity relationship of histone deacetylase inhibitors, the study of the binding of DNA to proteins, and the study of the regulation of gene expression. It has also been used in the study of the mechanism of action of histone deacetylase inhibitors, the regulation of transcription factors, and the study of the effects of histone deacetylase inhibitors on gene expression.
作用机制
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% is a histone deacetylase inhibitor, meaning that it binds to and inhibits the activity of histone deacetylases, enzymes responsible for the removal of acetyl groups from lysine residues of histone proteins. This inhibition of histone deacetylases leads to an increase in the acetylation of histones, which can result in changes in gene expression, as acetylation of histones is known to affect the transcription of genes.
Biochemical and Physiological Effects
t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been shown to affect the expression of a variety of genes, including those involved in cell cycle progression, cell differentiation, and apoptosis. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in a variety of cancer cell lines. Additionally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has been shown to affect the expression of genes involved in inflammation, angiogenesis, and cell adhesion.
实验室实验的优点和局限性
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is stable in solution, making it ideal for use in a variety of biochemical and physiological experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has some limitations, as it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
未来方向
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% has potential for use in a variety of future scientific research applications. It could be used to study the effects of histone deacetylase inhibitors on other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% could be used in the study of the effects of histone deacetylase inhibitors on epigenetic modifications, such as DNA methylation and chromatin remodeling. It could also be used in the study of the effects of histone deacetylase inhibitors on gene expression in different cell types. Finally, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% could be used in the development of novel histone deacetylase inhibitors for therapeutic use.
合成方法
T-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99% is synthesized by a two-step process starting with the reaction of benzylthiol with 4-pyridin-2-ylcarbamic acid. The first step of the reaction involves the nucleophilic substitution of the benzylthiol for the hydrogen atom of the carbamate group of the 4-pyridin-2-ylcarbamic acid, forming an intermediate compound. The second step of the reaction involves the addition of t-butyl chloride to the intermediate compound, forming the final product, t-Butyl 2-(benzylthio)pyridin-4-ylcarbamate, 99%.
属性
IUPAC Name |
tert-butyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)21-16(20)19-14-9-10-18-15(11-14)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARECJRHDKQDFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


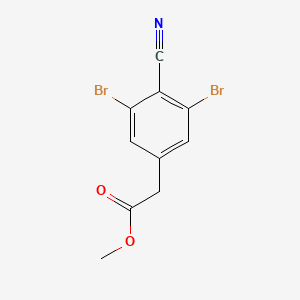

![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
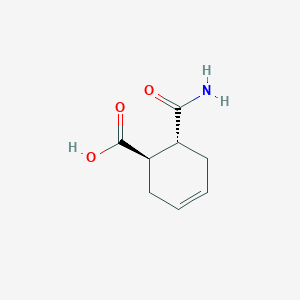
![3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6301664.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)
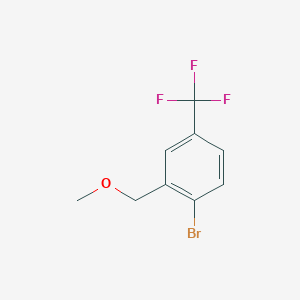
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)

